molecular formula C9H22Cl2N2O2 B6309462 H-Lys(Me)3-OH chloride hydrochloride CAS No. 14039-75-9

H-Lys(Me)3-OH chloride hydrochloride

Cat. No. B6309462
CAS RN: 14039-75-9
M. Wt: 261.19 g/mol
InChI Key: BZVQKZBZVZOREL-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys(Me)3-OH Chloride, also known as Nε,Nε,Nε-Trimethyllysine hydrochloride, is a non-protein amino acid active in the biosynthesis of carnitine . It is one of the common N-terminal protected reagents used in peptide synthesis .


Synthesis Analysis

Fmoc-Lys(Me)3-OH chloride is commonly used in peptide synthesis. Some of the reported examples include the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates .


Molecular Structure Analysis

The molecular formula of H-Lys(Me)3-OH Chloride is C9H21ClN2O2 . The molecular weight is 224.73 g/mol . The IUPAC name is [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride .


Chemical Reactions Analysis

H-Lys(Me)3-OH Chloride is used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .


Physical And Chemical Properties Analysis

The molecular weight of H-Lys(Me)3-OH Chloride is 224.73 g/mol . The molecular formula is C9H21ClN2O2 .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling H-Lys(Me)3-OH Chloride . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

H-Lys(Me)3-OH chloride hydrochloride, also known as H-Lys(Me3)-OH.Cl.HCl, is a derivative of the amino acid lysine The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known to be used as a common n-terminal protected reagent in peptide synthesis This suggests that it may interact with its targets by forming peptide bonds, leading to changes in protein structure and function

Result of Action

It has been mentioned as a precursor for the formation of a novel gut flora metabolite, n,n,n-trimethyl-5-aminovaleric acid (tmava) This suggests that it may have a role in gut microbiota metabolism

properties

IUPAC Name

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.2ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;;/h8H,4-7,10H2,1-3H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVQKZBZVZOREL-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N.Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)O)N.Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-amino-5-carboxy-N,N,N-trimethylpentan-1-aminium chloride hydrochloride

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